molecular formula C7H13N3O B13171324 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B13171324
M. Wt: 155.20 g/mol
InChI Key: WJRHNHIVBQTYFA-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 3-amino-5-methyl-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanal.

    Reduction: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamine.

    Substitution: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propyl chloride.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical modifications and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-6-5-7(8)9-10(6)3-2-4-11/h5,11H,2-4H2,1H3,(H2,8,9)

InChI Key

WJRHNHIVBQTYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCO)N

Origin of Product

United States

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